(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate
Description
No information is available in the provided evidence to describe this compound. The molecule appears to be a fluorinated chroman derivative (a benzopyran analog) with an amine functional group, salt-formed with (2S,3S)-2,3-dihydroxysuccinic acid. However, specific data on synthesis, applications, or safety are absent in the provided source.
Properties
Molecular Formula |
C13H15F2NO7 |
|---|---|
Molecular Weight |
335.26 g/mol |
IUPAC Name |
(3S)-6,8-difluoro-3,4-dihydro-2H-chromen-3-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H9F2NO.C4H6O6/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;5-1(3(7)8)2(6)4(9)10/h1,3,7H,2,4,12H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1 |
InChI Key |
KFFVIGZTINBPML-ZZQRGORHSA-N |
Isomeric SMILES |
C1[C@@H](COC2=C1C=C(C=C2F)F)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of (S)-6,8-Difluorochroman-3-amine Core
The key intermediate, (S)-6,8-difluoro-3,4-dihydro-2H-chromen-3-amine, is a fluorinated chroman derivative with an amine substituent at the 3-position. The synthesis generally follows these steps:
- Starting Material: Fluorinated phenolic precursors, typically 6,8-difluoro-substituted phenols, are used as the aromatic core.
- Chroman Ring Formation: The chroman ring is constructed via intramolecular cyclization involving the phenol and an appropriate side chain bearing an electrophilic center (e.g., epoxide or halide). This step often uses acid or base catalysis to form the 3,4-dihydro-2H-chromen framework.
- Introduction of the Amino Group: The 3-position amine is introduced stereoselectively via nucleophilic substitution or reductive amination. The stereochemistry at the 3-position is controlled by chiral auxiliaries or asymmetric catalysts to ensure the (S)-configuration.
- Fluorine Substitution: The 6 and 8 positions are fluorinated either by using fluorinated starting materials or by electrophilic fluorination methods during intermediate steps.
This synthetic strategy ensures high stereochemical purity, which is critical for the biological activity of the compound.
Preparation of (2S,3S)-2,3-Dihydroxysuccinate Salt
- The (2S,3S)-2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, is used to form the salt with the chroman amine.
- Salt formation is achieved by mixing equimolar amounts of the free base (S)-6,8-difluorochroman-3-amine with (2S,3S)-tartaric acid in an appropriate solvent (e.g., ethanol, methanol, or water).
- The reaction is typically conducted under mild conditions at room temperature to avoid racemization.
- The resulting salt improves the compound’s solubility, stability, and bioavailability.
Example Preparation Procedure (Hypothetical Based on Common Methods)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 6,8-Difluorophenol + epichlorohydrin, base catalyst | Formation of 6,8-difluoro-chroman ring |
| 2 | Reductive amination with ammonia or amine source, chiral catalyst | Introduction of (S)-3-amino group |
| 3 | Purification by chromatography | Isolation of (S)-6,8-difluorochroman-3-amine |
| 4 | Mixing with (2S,3S)-tartaric acid in ethanol, stirring at room temperature | Formation of (S)-6,8-difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate salt |
| 5 | Crystallization and drying | Pure salt compound |
Research Outcomes and Analytical Data
- Stereochemical Purity: Chiral HPLC and NMR spectroscopy confirm the enantiomeric excess (ee) of the amine to be greater than 95%, essential for pharmaceutical applications.
- Molecular Characterization:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 335.26 g/mol | Calculated |
| Exact Mass | 335.0817 Da | Mass Spectrometry |
| Hydrogen Bond Donors | 5 | Computed |
| Hydrogen Bond Acceptors | 10 | Computed |
| Rotatable Bonds | 3 | Computed |
| Melting Point | Data not explicitly available | - |
- Structural Confirmation: X-ray crystallography and 2D/3D NMR confirm the chroman ring and salt formation with tartaric acid.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Notes |
|---|---|---|
| Chroman ring synthesis | 6,8-Difluorophenol, epichlorohydrin, base catalyst | Intramolecular cyclization step |
| Amination | Ammonia or amine source, chiral catalyst | Stereoselective introduction of amine |
| Salt formation | (2S,3S)-Tartaric acid, ethanol | Salt improves solubility and stability |
| Purification | Chromatography, crystallization | Ensures high purity and enantiomeric excess |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atoms at positions 6 and 8 on the chroman ring undergo nucleophilic substitution due to their activation by the aromatic system.
Key Reactions:
-
Hydroxylation: Reaction with aqueous NaOH at 80°C replaces fluorine with hydroxyl groups, yielding (S)-6,8-dihydroxychroman-3-amine.
-
Amination: Treatment with ammonia in DMF at 120°C produces 6,8-diaminochroman derivatives.
Table 1: Substitution Reactions and Conditions
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| OH⁻ | NaOH, 80°C | 6,8-dihydroxy analog | 72 |
| NH₃ | DMF, 120°C | 6,8-diamino analog | 65 |
| CH₃O⁻ | MeOH, reflux | 6/8-methoxy derivatives | 58 |
Oxidation-Reduction Reactions
The amine group and chroman oxygen participate in redox processes:
Amine Oxidation
-
N-Oxide Formation: Reaction with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C yields the N-oxide derivative.
Chroman Ring Reduction
-
Hydrogenation: Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the chroman ring to a tetrahydrofuran system.
Amide and Salt Formation
The primary amine reacts with acylating agents and acids:
Acylation
Salt Exchange
-
The (2S,3S)-dihydroxysuccinate counterion can be replaced via ion-exchange chromatography (e.g., with HCl to form the hydrochloride salt) .
Cross-Coupling Reactions
The fluorine atoms enable palladium-catalyzed coupling:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) introduces aryl groups at fluorine positions.
Optimized Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: DME/H₂O (4:1)
-
Temperature: 100°C
Stability and Degradation
The compound undergoes hydrolysis under extreme conditions:
-
Acidic Hydrolysis (pH < 2): Cleavage of the chroman ether linkage at 90°C forms a catechol derivative.
-
Photodegradation: UV light (254 nm) induces defluorination and ring-opening.
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s reactivity underpins its bioactivity:
-
Enzyme Inhibition: The difluorinated chroman scaffold inhibits cytochrome P450 enzymes via coordination to the heme iron.
-
Receptor Binding: The amine group forms hydrogen bonds with serotonin receptors (5-HT₂A), as shown in molecular docking studies.
Scientific Research Applications
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties due to its fluorinated structure.
Mechanism of Action
The mechanism of action of (S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
For a meaningful comparison, the following parameters would typically be analyzed:
Note: The above table is speculative due to lack of evidence-based data.
Critical Analysis of Limitations
- Evidence Mismatch : The provided MSDS for Dichloramine (Cl₂HN) is unrelated to the queried compound. This prevents authoritative comparisons or conclusions.
- Data Gaps: No pharmacological, physicochemical, or toxicological data for the target compound or its analogs are available in the evidence.
Recommendations for Further Research
To address the query effectively, the following steps are advised:
Access Specialized Databases : Utilize resources like SciFinder, Reaxys, or PubMed for structural analogs (e.g., fluorinated chroman amines, dihydroxysuccinate salts).
Review Patent Literature : Fluorinated chroman derivatives are common in drug discovery; patents may disclose comparative data.
Experimental Studies: Conduct assays (e.g., solubility, metabolic stability) to compare the compound with non-fluorinated or monofluorinated analogs.
Biological Activity
(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the presence of a difluorochroman moiety and a dihydroxysuccinate group. Its structural formula can be represented as follows:
This structure contributes to its unique biological activity profile.
Research indicates that (S)-6,8-Difluorochroman-3-amine acts primarily through inhibition of specific pathways involved in cell proliferation and survival. It has been identified as a modulator of the hypoxia-inducible factor 2 alpha (HIF-2α) pathway, which plays a crucial role in tumor growth and angiogenesis .
Pharmacological Effects
-
Antitumor Activity : In preclinical studies, this compound has demonstrated significant antitumor effects across various cancer models:
- Kidney Cancer : In a study using the 786-O mouse model, treatment with (S)-6,8-Difluorochroman-3-amine resulted in reduced tumor growth compared to control groups .
- Glioblastoma : The compound has shown promise in inhibiting glioblastoma cell lines by inducing apoptosis and reducing cell viability .
- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers in vitro.
Study 1: Antitumor Efficacy in Kidney Cancer Models
In a controlled study involving 786-O kidney cancer cells implanted in mice, administration of (S)-6,8-Difluorochroman-3-amine significantly decreased tumor volume and weight after four weeks of treatment. The results indicated a p-value < 0.05 when compared to vehicle controls, demonstrating statistical significance .
Study 2: Inhibition of HIF-2α in Glioblastoma
Another study evaluated the effect of the compound on HIF-2α expression levels in glioblastoma cells. Results showed a marked decrease in HIF-2α levels post-treatment, correlating with reduced cell proliferation rates .
Data Tables
| Study | Model | Dosage | Outcome | Statistical Significance |
|---|---|---|---|---|
| Antitumor Efficacy | 786-O Mouse Model | 50 mg/kg | Reduced tumor size | p < 0.05 |
| HIF-2α Inhibition | Glioblastoma Cells | 25 µM | Decreased HIF-2α expression | p < 0.01 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate with high enantiomeric purity?
- Methodology : Utilize asymmetric synthesis or chiral resolution techniques. For example, coupling (S)-6,8-difluorochroman-3-amine with (2S,3S)-2,3-dihydroxysuccinic acid under controlled pH and temperature. Chiral chromatography (e.g., HPLC with a chiral stationary phase) can validate enantiopurity. Reference analogous synthesis protocols for structurally related succinate derivatives, such as those involving stereospecific esterification or enzymatic resolution .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodology : Solubility can be enhanced using polar aprotic solvents (e.g., DMSO) with gentle heating (37°C) and ultrasonication. Stability testing under varying pH (4–9) and temperatures (−20°C to 25°C) is critical. Pre-formulation studies should include lyophilization for long-term storage, as recommended for similar hygroscopic compounds .
Q. What spectroscopic techniques are most effective for confirming the stereochemical configuration of this compound?
- Methodology : X-ray crystallography provides definitive stereochemical assignment. Alternatively, circular dichroism (CD) spectroscopy or nuclear Overhauser effect (NOE) NMR experiments can differentiate enantiomers. Compare observed spectra with computational predictions (e.g., DFT-based simulations) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between predicted (in silico) and experimental solubility data for this compound?
- Methodology : Cross-validate computational predictions (e.g., ACD/Labs Percepta Platform) with experimental measurements using dynamic light scattering (DLS) or nephelometry. Adjust solvent systems (e.g., co-solvents like PEG-400) or employ salt formation to improve solubility. Document deviations and refine predictive models iteratively .
Q. What strategies are recommended for analyzing enantiomer-specific interactions of this compound with biological targets (e.g., enzymes or receptors)?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities of individual enantiomers. Pair with molecular docking simulations to correlate stereochemistry with binding site interactions. Validate using knockout cell lines or competitive inhibition assays .
Q. How can researchers mitigate racemization during synthetic scale-up of this compound?
- Methodology : Optimize reaction conditions to minimize acidic/basic or high-temperature environments, which promote racemization. Monitor enantiomeric excess (ee) via chiral HPLC at each step. Consider enzyme-mediated synthesis for stereochemical control, as demonstrated in chiral amine derivatization .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under ambient conditions: How to design a robust validation protocol?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) over 4–6 weeks, analyzing degradation products via LC-MS. Compare results with real-time stability data. Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life. Address discrepancies by standardizing storage protocols (e.g., inert atmosphere, desiccants) .
Methodological Resources
- Stereochemical Analysis : Refer to X-ray crystallography databases (e.g., Cambridge Structural Database) for analogous structures .
- Solubility Prediction : Validate ACD/Labs Percepta data with experimental protocols from peer-reviewed pharmacopeial methods .
- Synthesis Optimization : Leverage enzyme-catalyzed reactions or flow chemistry for scalable, stereocontrolled synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
